molecular formula C15H13NO3 B1335254 (Benzoylamino)(phenyl)acetic acid CAS No. 74536-43-9

(Benzoylamino)(phenyl)acetic acid

Cat. No. B1335254
CAS RN: 74536-43-9
M. Wt: 255.27 g/mol
InChI Key: ACDLFRQZDTZESK-UHFFFAOYSA-N
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Description

“(Benzoylamino)(phenyl)acetic acid” is an organic compound with the molecular formula C15H13NO3 . It is a derivative of phenylacetic acid, which is an organic compound containing a phenyl functional group and a carboxylic acid functional group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 has been used to synthesize new 2-amino-1,3,4-oxadiazole derivatives .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoyl group (C6H5CO-), an amino group (-NH2), a phenyl group (C6H5-), and an acetic acid group (CH3COOH) .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 255.27 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Scientific Research Applications

  • Heterocyclic Rearrangements and Synthesis : The compound is involved in heterocyclic rearrangements. For example, it's used in the synthesis and characterization of isomers like phenylhydrazones, which are significant in studying molecular structures and reactions in organic chemistry (Vivona, Ruccia, Frenna & Spinelli, 1980).

  • Chemical Reactivity Studies : Research has been conducted on the reactivity of certain derivatives of (Benzoylamino)(phenyl)acetic acid. These studies are crucial in understanding the kinetic and mechanistic aspects of chemical reactions, which is essential for developing new synthetic methods and materials (Kolisnyk, Svechnikova, Vinnyk, Kolisnyk & Altukhov, 2018).

  • Synthesis of Novel Compounds : This compound is used in the synthesis of new chemical entities, such as derivatives of benzamide and oxazolone. These synthesized compounds have potential applications in various fields including pharmaceuticals and material science (Ighilahriz-Boubchir et al., 2017).

  • Catalysis and Green Chemistry : this compound derivatives are used as catalysts in chemical reactions. Their use in environmentally benign catalytic processes highlights the compound's significance in green chemistry initiatives (Kowsari et al., 2019).

  • Pharmacological Research : While specific information on pharmacological applications is limited due to the exclusion criteria, the compound's derivatives are involved in various studies related to pharmacology and drug development, emphasizing its potential in medicinal chemistry.

Biochemical Analysis

Biochemical Properties

It is known that phenylacetic acid, a related compound, is involved in various biochemical reactions . It is a catabolite of phenylalanine and is involved in the metabolism of aromatic components

Cellular Effects

It is known that changes in the cellular environment, such as acidity, can affect the properties of cell membranes and potentially influence cell function

Molecular Mechanism

It is known that phenylacetic acid undergoes ketonic decarboxylation to form ketones . It can be condensed with itself to form dibenzyl ketone, or with a large excess of another carboxylic acid (in the form of an acid anhydride), such as with acetic anhydride to form phenylacetone

Temporal Effects in Laboratory Settings

It is known that phenylacetic acid is a weak carboxylic acid with a molecular weight of 136.15 g/mol and a density of 1.08 g/cm³

Dosage Effects in Animal Models

It is known that nonsteroidal anti-inflammatory drugs (NSAIDs), which include phenylacetic acid derivatives, have dose-dependent effects in animal models

Metabolic Pathways

It is known that phenylacetic acid is a central intermediate metabolite involved in bacterial degradation of aromatic components

Transport and Distribution

It is known that phenylacetic acid is a catabolite of phenylalanine and is involved in the metabolism of aromatic components

Subcellular Localization

It is known that mRNA localization contributes to the post-transcriptional fine-tuning of gene expression and the control of fundamental processes such as cell motility, polarity, and differentiation

properties

IUPAC Name

2-benzamido-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACDLFRQZDTZESK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50403128
Record name (benzoylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

74536-43-9
Record name (benzoylamino)(phenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50403128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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